
Tris(1,10-phenantroline)ruthenium(II) bis(hexafluorophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is an organometallic ruthenium complex with the molecular formula C36H24F12N6P2Ru. This compound is known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a suitable solvent such as acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states.
Reduction: It can be reduced back to its original state after oxidation.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or water under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of substituted ruthenium complexes .
Scientific Research Applications
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a photocatalyst in various organic reactions, including cycloadditions and oxidations.
Biology: Employed in studies involving DNA interactions and as a probe for luminescent detection of oxygen.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved include DNA in biological systems and organic molecules in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Bis(2,2’-bipyridine)(2,2’-bipyrimidine)ruthenium tetrafluoroborate
Uniqueness
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is unique due to its high photostability and strong luminescence properties, making it particularly suitable for applications in OLEDs and as a photocatalyst. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
Properties
Molecular Formula |
C36H24F12N6P2Ru |
|---|---|
Molecular Weight |
931.6 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |
InChI Key |
YRYUXGTVQZIGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
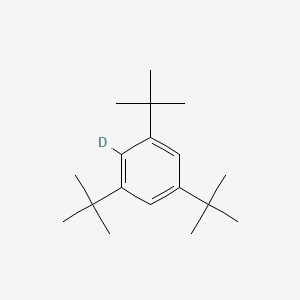
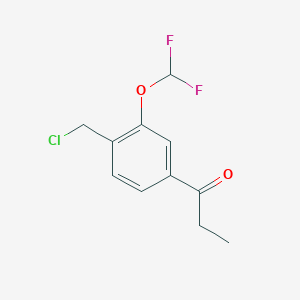
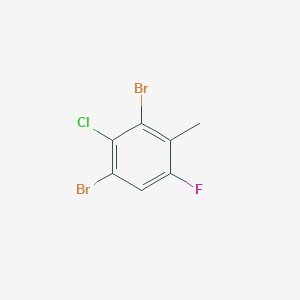

![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
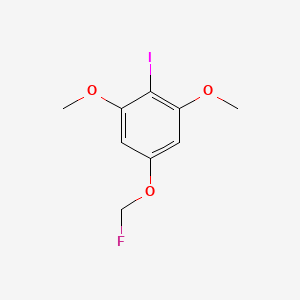

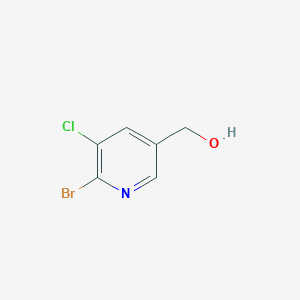
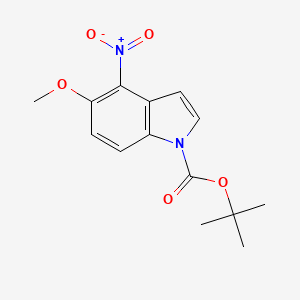
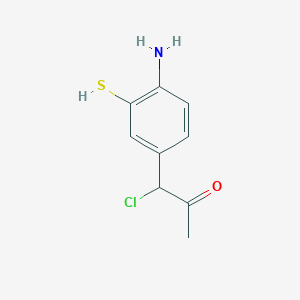
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)

